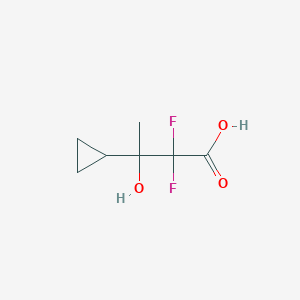
3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid is an organic compound with the molecular formula C7H10F2O3 and a molecular weight of 180.15 g/mol This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a hydroxyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid typically involves the use of cyclopropyl-containing precursors and fluorinating agents. One common method is the reaction of cyclopropyl ketones with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl and difluoro groups can influence its reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
- 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid derivatives
Comparison: Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its cyclopropyl group provides rigidity, while the difluoro and hydroxyl groups enhance its reactivity and potential for various applications .
Propriétés
Formule moléculaire |
C7H10F2O3 |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
3-cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H10F2O3/c1-6(12,4-2-3-4)7(8,9)5(10)11/h4,12H,2-3H2,1H3,(H,10,11) |
Clé InChI |
AIXZNOMPKLAPME-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)(C(C(=O)O)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















